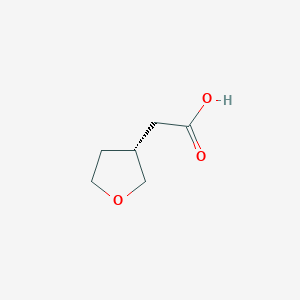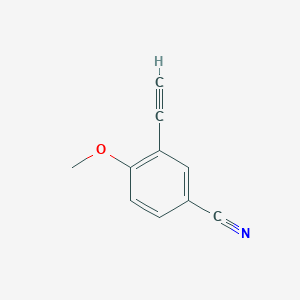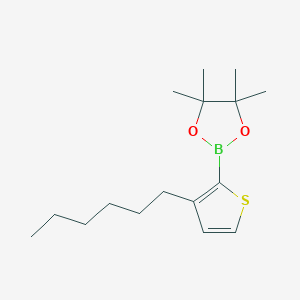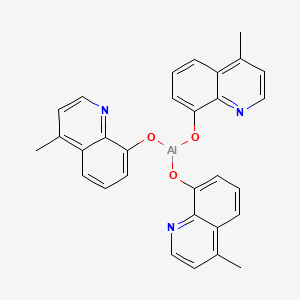
(R)-2-(Tetrahydrofuran-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “®-2-(Tetrahydrofuran-3-YL)acetic acid” is 130.14 . The InChI code is 1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 .
Chemical Reactions Analysis
While specific chemical reactions involving “®-2-(Tetrahydrofuran-3-YL)acetic acid” are not available, tetrahydrofuran derivatives are known to undergo various reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .
Physical And Chemical Properties Analysis
“®-2-(Tetrahydrofuran-3-YL)acetic acid” is a liquid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
®-2-(Tetrahydrofuran-3-YL)acetic acid: is utilized in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Its chiral structure makes it a valuable building block for drugs that require specific stereochemistry to interact effectively with biological targets . The compound’s ability to act as a precursor for various pharmacologically active molecules underlines its importance in drug development and testing.
Organic Synthesis
In organic chemistry, ®-2-(Tetrahydrofuran-3-YL)acetic acid serves as a versatile intermediate. It is particularly useful in stereoselective synthesis, where the configuration of the chiral center plays a crucial role in the final product’s properties . Its incorporation into larger molecules can significantly influence the synthesis route’s outcome, affecting yield and purity.
Material Science
Material scientists explore the use of ®-2-(Tetrahydrofuran-3-YL)acetic acid in the creation of novel materials. Its structural properties can be leveraged to modify polymers and create materials with desired mechanical and chemical characteristics. This compound’s potential in developing advanced materials could lead to innovations in various industries, including electronics and biodegradable products .
Biochemistry
In biochemistry, this compound is a candidate for studying enzyme-substrate interactions due to its structural similarity to substrates of certain enzymes. It can be used to design inhibitors or activators that modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents .
Agriculture
While direct applications in agriculture are not widely reported, the chemical properties of ®-2-(Tetrahydrofuran-3-YL)acetic acid suggest potential uses in the synthesis of agrochemicals. Its role as a chiral building block could contribute to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .
Environmental Science
Environmental scientists may investigate the compound’s biodegradability and its impact on ecosystems. Understanding how ®-2-(Tetrahydrofuran-3-YL)acetic acid and its derivatives interact with environmental factors is essential for assessing risks and ensuring the safety of chemical processes that involve its use .
Safety and Hazards
“®-2-(Tetrahydrofuran-3-YL)acetic acid” is classified under GHS07. It is harmful if swallowed (H302), may cause respiratory irritation (H335), and may cause drowsiness or dizziness (H336) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
2-[(3R)-oxolan-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566147 |
Source


|
| Record name | [(3R)-Oxolan-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Tetrahydrofuran-3-YL)acetic acid | |
CAS RN |
146255-25-6 |
Source


|
| Record name | [(3R)-Oxolan-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

